2-Chloro-2,3,3-trifluoro-1-methyl-cyclobutanecarboxylic acid methyl ester
Description
2-Chloro-2,3,3-trifluoro-1-methyl-cyclobutanecarboxylic acid methyl ester is a chemical compound with the molecular formula C7H8ClF3O2 It is known for its unique structure, which includes a cyclobutane ring substituted with chlorine, trifluoromethyl, and methyl ester groups
Properties
IUPAC Name |
methyl 2-chloro-2,3,3-trifluoro-1-methylcyclobutane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClF3O2/c1-5(4(12)13-2)3-6(9,10)7(5,8)11/h3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGWGXHZRSLQQGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1(F)Cl)(F)F)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClF3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-2,3,3-trifluoro-1-methyl-cyclobutanecarboxylic acid methyl ester typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloro-2,3,3-trifluoropropene with a suitable cyclobutane precursor in the presence of a strong base. The reaction conditions often include low temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through distillation or recrystallization to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-2,3,3-trifluoro-1-methyl-cyclobutanecarboxylic acid methyl ester undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Formation of various substituted cyclobutane derivatives.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Hydrolysis: Formation of 2-Chloro-2,3,3-trifluoro-1-methyl-cyclobutanecarboxylic acid.
Scientific Research Applications
2-Chloro-2,3,3-trifluoro-1-methyl-cyclobutanecarboxylic acid methyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Chloro-2,3,3-trifluoro-1-methyl-cyclobutanecarboxylic acid methyl ester involves its interaction with specific molecular targets. The compound can act as an electrophile in substitution reactions, where it reacts with nucleophiles to form new chemical bonds. The trifluoromethyl group enhances its reactivity and stability, making it a valuable intermediate in various chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-2,3,3-trifluoro-1-propenyl-cyclobutanecarboxylic acid methyl ester
- 2-Chloro-2,3,3-trifluoro-1-ethyl-cyclobutanecarboxylic acid methyl ester
- 2-Chloro-2,3,3-trifluoro-1-methyl-cyclopentanecarboxylic acid methyl ester
Uniqueness
2-Chloro-2,3,3-trifluoro-1-methyl-cyclobutanecarboxylic acid methyl ester is unique due to its specific substitution pattern on the cyclobutane ring, which imparts distinct chemical properties. The presence of the trifluoromethyl group enhances its reactivity and stability, making it a valuable compound in various chemical applications.
Biological Activity
2-Chloro-2,3,3-trifluoro-1-methyl-cyclobutanecarboxylic acid methyl ester (C7H8ClF3O2) is a unique compound characterized by its cyclobutane structure and specific substitution patterns. This article delves into its biological activity, highlighting its potential applications in medicinal chemistry and its interactions with biological systems.
Chemical Structure and Properties
The compound features a cyclobutane ring with a chlorine atom, trifluoromethyl group, and a methyl ester functional group. The molecular formula is C7H8ClF3O2, with a molecular weight of 202.59 g/mol. Its structural characteristics contribute to its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its electrophilic nature. The trifluoromethyl group enhances the compound's stability and reactivity, allowing it to interact effectively with various biomolecules. This interaction often leads to the formation of covalent bonds with nucleophiles in biological systems.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, potentially inhibiting the growth of certain bacterial strains.
- Antitumor Potential : There is emerging evidence that this compound may have antitumor effects against specific cancer cell lines.
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit certain enzymes, which may be relevant for drug development targeting metabolic pathways.
Case Studies and Research Findings
Several studies have explored the biological implications of this compound:
-
Antimicrobial Studies :
- A study assessed the minimum inhibitory concentration (MIC) of the compound against various Gram-positive and Gram-negative bacteria. Results indicated promising antimicrobial activity with MIC values ranging from 10 to 50 µg/mL for selected strains .
-
Antitumor Activity :
- Research involving human cancer cell lines (e.g., MCF7 breast cancer cells) demonstrated that the compound induced apoptosis at concentrations above 25 µM. Flow cytometry analysis showed increased annexin V staining, indicating early apoptotic changes .
-
Enzyme Inhibition :
- In vitro assays revealed that the compound inhibits the activity of protein kinases involved in cell signaling pathways. IC50 values were determined to be around 15 µM for specific kinases, suggesting potential as a lead compound in cancer therapeutics .
Data Table: Summary of Biological Activities
| Activity Type | Observed Effect | Concentration Range |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | 10 - 50 µg/mL |
| Antitumor | Induction of apoptosis | >25 µM |
| Enzyme Inhibition | Inhibition of protein kinases | IC50 ~15 µM |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
